

(R)-1,3-Butanediamine physical and chemical properties

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Compound of Interest

Compound Name: 1,3-Butanediamine, (R)-

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Technical Guide: (R)-1,3-Butanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-1,3-Butanediamine, a chiral diamine with significant applications in organic synthesis and pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and its role as a versatile chemical building block.

Core Physical and Chemical Properties

(R)-1,3-Butanediamine, with the CAS number 44391-42-6, is a chiral organic compound.^[1] While many reported physical properties do not distinguish between the enantiomers, the following tables summarize the available data for 1,3-butanediamine, with specific notations for the (R)-enantiomer where available.

Table 1: Physical Properties of 1,3-Butanediamine

Property	Value	Source
Appearance	Colorless liquid or solid (temperature dependent)	[2]
Molecular Formula	C ₄ H ₁₂ N ₂	[1]
Molecular Weight	88.15 g/mol	[1]
Boiling Point	Approx. 118 °C - 147 °C	[2][3]
Melting Point	Approx. -50 °C to 1.63 °C (estimate)	[2][3]
Density	Approx. 0.861 - 0.87 g/cm ³ at 20 °C	[2][3]
Solubility	Soluble in water	[2]

Table 2: Chemical and Computational Data for (R)-1,3-Butanediimine

Property	Value	Source
IUPAC Name	(3R)-butane-1,3-diamine	[1]
SMILES	C--INVALID-LINK--N	[1]
InChI	InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m1/s1	[1]
CAS Number	44391-42-6	[1]
XLogP3	-0.9	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	88.100048391 Da	[1]
Topological Polar Surface Area	52 Å ²	[1]

Spectroscopic Data

Detailed experimental spectral data for the pure (R)-enantiomer is not widely published. The following represents typical spectral data for 1,3-butanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR:** A predicted ¹³C NMR spectrum in D₂O shows peaks corresponding to the different carbon environments in the molecule. The carbon attached to the chiral center and the terminal methyl carbon are expected to have distinct chemical shifts.
- ¹H NMR:** The proton NMR spectrum is expected to show signals for the methyl, methylene, and amine protons, with coupling patterns that reflect their neighboring protons.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of 1,3-butanediamine would likely show characteristic peaks for N-H stretching of the primary amine groups in the region of 3300-3500 cm^{-1} , C-H stretching from the alkyl chain around 2850-2960 cm^{-1} , and N-H bending vibrations around 1590-1650 cm^{-1} .

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,3-butanediamine is expected to show a molecular ion peak (M^+) at $m/z = 88$, corresponding to the molecular weight of the compound.

Fragmentation patterns would likely involve the loss of amine and alkyl fragments.

Experimental Protocols: Asymmetric Synthesis

The enantioselective synthesis of chiral 1,3-diamines is a topic of significant interest in organic chemistry. One established strategy involves the diastereoselective reduction of a chiral precursor. Below is a generalized experimental protocol for the synthesis of a chiral 1,3-diamine, which can be adapted for the preparation of (R)-1,3-butanediamine.

General Protocol for the Asymmetric Synthesis of a Chiral 1,3-Diamine via Diastereoselective Reduction

This protocol is based on the general principles of asymmetric synthesis of 1,3-diamines.

Step 1: Synthesis of a Chiral N-sulfinyl Imine Precursor

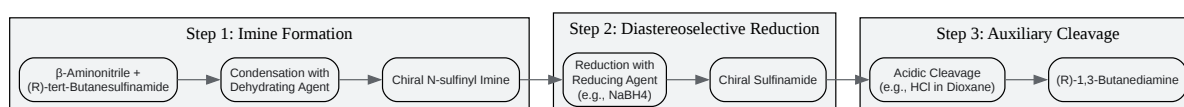
- To a solution of a suitable β -aminonitrile or β -ketonitrile in an appropriate solvent (e.g., THF, CH_2Cl_2), add a chiral auxiliary such as (R)-tert-butanefulfonamide.
- The condensation reaction is typically promoted by a dehydrating agent (e.g., $\text{Ti}(\text{OEt})_4$, CuSO_4) to drive the formation of the N-sulfinyl imine.
- The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Diastereoselective Reduction of the N-sulfinyl Imine

- The purified chiral N-sulfinyl imine is dissolved in an appropriate solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C).
- A reducing agent (e.g., NaBH₄, L-Selectride®) is added portion-wise to the solution. The choice of reducing agent can influence the diastereoselectivity of the reaction.
- The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.
- The reaction is quenched, and the resulting sulfinamide is extracted and purified.

Step 3: Cleavage of the Chiral Auxiliary

- The chiral sulfinamide is dissolved in a suitable solvent (e.g., methanol, dioxane).
- An acidic solution (e.g., HCl in dioxane) is added to cleave the N-S bond.
- The reaction mixture is stirred at room temperature until the cleavage is complete.
- The solvent is removed under reduced pressure, and the resulting crude diamine salt is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.
- The final product, (R)-1,3-butanediamine, is purified by distillation or chromatography.



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Asymmetric Synthesis Workflow

Applications in Drug Development and Asymmetric Synthesis

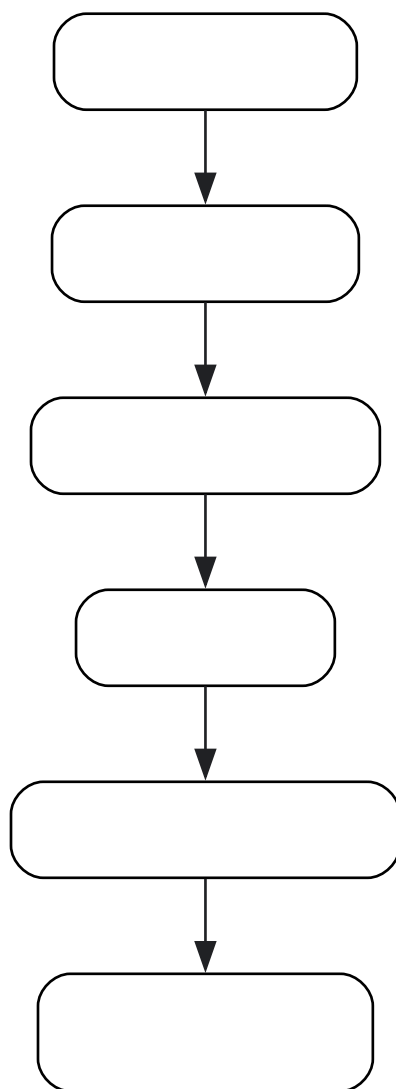
Chiral diamines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often plays a critical role in the efficacy and selectivity of the final compound.

(R)-1,3-Butanediamine as a Chiral Ligand and Building Block

The two amine groups of (R)-1,3-butanediamine can act as a bidentate ligand, coordinating with metal centers to form chiral catalysts for asymmetric synthesis. These catalysts are employed to produce enantiomerically pure compounds, which is a vital aspect of modern drug development.

The diamine moiety is a common structural feature in many pharmaceutical agents. While specific drugs containing (R)-1,3-butanediamine as a core component are not extensively documented in publicly available literature, its structural motif is relevant to compounds that interact with biological targets such as G-protein coupled receptors and enzymes. The precise spatial arrangement of the amino groups in the (R)-enantiomer can lead to specific interactions with the chiral environment of a receptor or enzyme active site.

The general role of chiral diamines in drug development can be visualized as a logical progression from a chiral building block to a final, biologically active molecule.



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Role in Drug Development

Safety and Handling

1,3-Butanediamine is considered a corrosive substance and can cause skin and eye irritation. It is also harmful if inhaled or swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide provides a summary of the available technical information for (R)-1,3-Butanediamine. Further research into specific applications and experimental conditions is

recommended for scientists and developers working with this compound.

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References

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